molecular formula C9H3Cl2F2N B598490 3,4-Dichloro-5,7-difluoroquinoline CAS No. 1204810-53-6

3,4-Dichloro-5,7-difluoroquinoline

Cat. No.: B598490
CAS No.: 1204810-53-6
M. Wt: 234.027
InChI Key: WOYRCVMLXQNZSJ-UHFFFAOYSA-N
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Description

3,4-Dichloro-5,7-difluoroquinoline is a quinoline derivative with the molecular formula C9H3Cl2F2N and a molecular weight of 234.03 g/mol . This compound is characterized by the presence of two chlorine atoms and two fluorine atoms on the quinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5,7-difluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 3,4-dichloroquinoline with fluorinating agents under controlled conditions to introduce the fluorine atoms at the 5 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, purification, and crystallization steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5,7-difluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

3,4-Dichloro-5,7-difluoroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5,7-difluoroquinoline involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloro-5,7-difluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms, which influences its reactivity and biological activity.

Properties

IUPAC Name

3,4-dichloro-5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYRCVMLXQNZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)Cl)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671203
Record name 3,4-Dichloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-53-6
Record name 3,4-Dichloro-5,7-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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